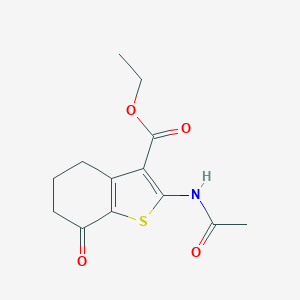

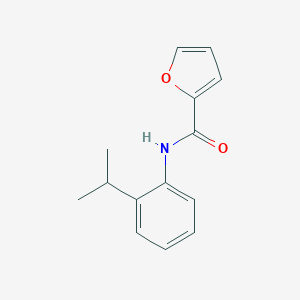

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Descripción general

Descripción

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as reactivity and stability).Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

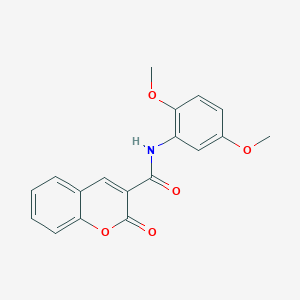

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been used as an intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it has been converted into derivatives like 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, which were further reacted with aromatic aldehydes to produce Schiff bases. These compounds were screened for antibacterial, antifungal, and anti-inflammatory activities, with some showing promising results (Narayana et al., 2006). This highlights the compound's potential as a precursor for developing new antimicrobial and anti-inflammatory agents.

Chemical Transformations and Derivatives

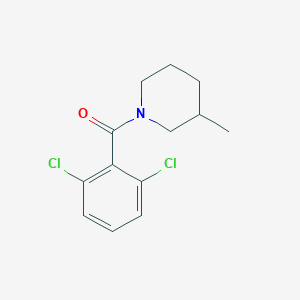

The compound's reactivity has been explored in various chemical transformations, leading to the creation of novel molecules with potential biological activities. For example, its reaction with primary amines under specific conditions led to the formation of new ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, whose structures were confirmed via X-ray analysis (Shipilovskikh et al., 2014). Additionally, its involvement in the synthesis of novel thienopyrimidine and thieno[2,3-d][1,3]oxazin-4-one derivatives demonstrates its utility in heterocyclic chemistry, offering avenues for the development of new pharmacologically active compounds (Pokhodylo et al., 2010).

Antioxidant and Antimicrobial Properties

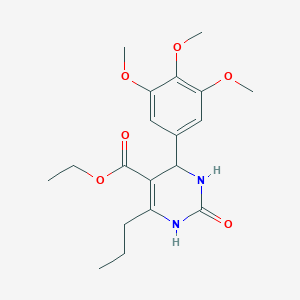

Further chemical modifications of Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have led to compounds with significant antioxidant activity. For instance, its Gewald reaction product was tested for antioxidant properties, highlighting the compound's potential in creating antioxidants (Aghekyan et al., 2020). Additionally, derivatives synthesized from this compound have shown excellent antibacterial and antifungal properties, further emphasizing its importance in pharmaceutical research (Raghavendra et al., 2016).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, including its toxicity, flammability, and environmental impact.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new reactions that the compound might undergo, new applications for the compound, or new methods for its synthesis.

I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.

Propiedades

IUPAC Name |

ethyl 2-acetamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-3-18-13(17)10-8-5-4-6-9(16)11(8)19-12(10)14-7(2)15/h3-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJXZTHTKNOGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(acetylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl 4-methyl 3-methyl-5-[(trifluoroacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B494354.png)

![Isopropyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494356.png)

![Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494357.png)

![Naphthalene-1-carboxylic acid [2-(3-chloro-phenyl)-2H-benzotriazol-5-yl]-amide](/img/structure/B494360.png)

![(3,5-Dimethoxy-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B494362.png)

![N-benzyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494367.png)